1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
The compound “1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one” is a complex organic molecule that contains a 2H-1,2,3-triazole moiety . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It is a surprisingly stable structure compared to other organic compounds with three adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 2H-1,2,3-triazoles can be achieved via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis
The molecular structure of 2H-1,2,3-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Physical and Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Heterocyclic Compound Synthesis
1-Sulfonyl-1,2,3-triazoles, which can be derived from similar compounds, are utilized in copper-catalyzed azide-alkyne cycloaddition reactions. These intermediates are significant for introducing nitrogen atoms into various heterocycles, crucial in both synthetic and medicinal chemistry. Specifically, Rh-azavinyl carbenes generated from these compounds can react with aldehydes to yield homochiral 3-sulfonyl-4-oxazolines, showcasing excellent yield and enantioselectivity. These reactions highlight the role of such compounds in accessing complex structures with potential biological activity (Zibinsky & Fokin, 2013).
Antimicrobial Applications
Novel 1,2,3-triazoles derivatives, related to the target compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives demonstrated a broad spectrum of antibacterial activity against various strains, highlighting the potential of such compounds in developing new antimicrobial agents. The synthesis involves 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole-based compounds in drug discovery (Pervaram et al., 2017).
Synthetic Methodologies
The compound is also relevant in the context of regiocontrolled synthesis, where 1-sulfonyl-1,2,3-triazoles react with allenes in the presence of nickel(0) catalysts to produce polysubstituted pyrroles. This showcases an innovative approach to constructing polysubstituted pyrroles, a class of compounds with significant pharmacological importance, through double bond transposition and Alder-ene reactions (Miura et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown. This compound is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle . Triazoles have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
1,2,3-triazoles are known to exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow the substituted 1,2,3-triazole motif to structurally resemble the amide bond, mimicking an E or a Z amide bond
Biochemical Pathways
Compounds containing a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science
Pharmacokinetics
Derivatives of 1,2,3-triazole have been reported to show good pharmacodynamic and pharmacokinetic profiles, and low toxicity
Action Environment
1,2,3-triazoles are known to be usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their activity. For instance, it can interact with cytochrome P450 enzymes, altering their metabolic activity . Additionally, the triazole ring in the compound can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to impact cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate the phosphorylation states of key signaling proteins, thereby affecting gene expression and cellular metabolism . In cancer cells, it has shown potential in inhibiting proliferation by disrupting the cell cycle and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . The compound’s triazole ring facilitates strong binding interactions with enzyme active sites, enhancing its inhibitory effects.
Properties
IUPAC Name |
1-[3-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-10(18)11-3-2-4-13(7-11)21(19,20)16-8-12(9-16)17-14-5-6-15-17/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSBLYCAIFEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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